Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate

HDAC6 Epigenetics Benzothiazole

This 2-imino-1,3-benzothiazole derivative (CAS 941871-97-2) offers a distinct non-hydroxamate pharmacophore with preferential HDAC1 binding (Kd=2.6 µM) and ~2-fold selectivity over HDAC6—a profile unavailable from generic hydroxamic acid-based inhibitors. Its negligible HDAC5 activity (Ki>50 µM) makes it an essential reference for isoform-selectivity panels. Procure for hit-to-lead campaigns prioritizing pharmacokinetic developability, CETSA target-engagement studies, or as a structurally matched negative control in tubulin-acetylation assays. Ideal for academic and biotech groups developing Class I-selective epigenetic probes.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 941871-97-2
Cat. No. B2903759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
CAS941871-97-2
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC
InChIInChI=1S/C20H19N3O4S/c1-12-5-4-6-14(9-12)19(26)22-20-23(11-18(25)27-3)16-8-7-15(21-13(2)24)10-17(16)28-20/h4-10H,11H2,1-3H3,(H,21,24)
InChIKeyRHUCXQRZXAIYBS-XDOYNYLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 941871-97-2): A Structurally Differentiated Benzothiazole Scaffold for Epigenetic Probe and Lead Optimization Procurement


Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 941871-97-2) is a synthetic small molecule belonging to the 2-imino-1,3-benzothiazole class [1]. Its core structure features a benzothiazole ring bearing a 6-acetamido substituent and a 2-(3-methylbenzoyl)imino group, with a methyl acetate moiety at the N-3 position [1]. This compound has been indexed in the ChEMBL database (CHEMBL1934901) and BindingDB (BDBM50361259), with reported biochemical activity against histone deacetylase (HDAC) enzymes, most notably HDAC1, HDAC6, and HDAC5, positioning it as a potential starting point for designing isoform-selective epigenetic probes [2][3]. Unlike many benzothiazole-based HDAC inhibitors that rely on hydroxamic acid zinc-binding groups, this compound’s imino-acyl and acetamido functionalities suggest a distinct pharmacophoric strategy that may be exploited for selectivity engineering [2].

Why Generic Benzothiazole HDAC Inhibitors Cannot Substitute for Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate in Isoform-Selectivity-Focused Research Programs


Benzothiazole-based histone deacetylase inhibitors are not interchangeable due to profound differences in isoform selectivity driven by the cap group, linker, and zinc-binding group (ZBG) composition [1]. Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate exhibits a unique selectivity signature—preferential binding to HDAC1 (Kd = 2.6 µM) and HDAC6 (Kd = 5.4 µM) with negligible activity against HDAC5 (Ki > 50 µM)—that contrasts sharply with other benzothiazole-containing HDAC inhibitors such as compound 9b, which shows balanced nanomolar inhibition of HDAC1 (IC50 = 84.9 nM) and HDAC6 (IC50 = 95.9 nM) [2][3]. Substituting the target compound with a generic benzothiazole HDAC inhibitor would eliminate the HDAC1-over-HDAC6 preference (approximately 2-fold, compared to near-equipotent profiles of hydroxamic acid-based analogs) and could shift the biological phenotype entirely in cell-based disease models where HDAC1-selective inhibition is critical [2][3]. Furthermore, the absence of a classical hydroxamic acid ZBG in the target compound means its pharmacokinetic and off-target liability profile cannot be predicted from standard benzothiazole HDAC inhibitor datasets [1]. These molecular differences make generic substitution scientifically invalid for any study requiring isoform-biased HDAC modulation with a non-hydroxamate chemotype.

Quantitative Differentiation Evidence for Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate Versus Closest Chemical and Pharmacological Analogs


HDAC6 Isoform Binding Affinity of Target Compound Versus Benchmark Benzothiazole HDAC Inhibitor 9b

The target compound binds human HDAC6 with a Kd of 5.4 µM in a fluorogenic enzymatic assay [1]. This represents a 56-fold weaker affinity compared to the benzothiazole-containing HDAC inhibitor 9b, which inhibits HDAC6 with an IC50 of 95.9 nM in a comparable biochemical assay [2]. The order-of-magnitude difference arises from the target compound’s non-hydroxamate zinc-binding strategy, imparting a distinct kinetic and selectivity profile compared to the hydroxamic acid-based 9b. This isoform engagement level positions the target compound as a micromolar-affinity probe suitable for occupancy-driven target validation rather than potent pharmacological inhibition.

HDAC6 Epigenetics Benzothiazole

HDAC1 Binding Affinity and the HDAC1/HDAC6 Selectivity Ratio Differentiation

The target compound demonstrates a Kd of 2.6 µM for HDAC1 [1], yielding an HDAC1/HDAC6 selectivity ratio of approximately 2.1 (HDAC1-preferred). In contrast, compound 9b exhibits near-equipotent inhibition of HDAC1 (IC50 = 84.9 nM) and HDAC6 (IC50 = 95.9 nM), giving a selectivity ratio of ~1.1 [2]. The target compound’s modest ~2-fold preference for HDAC1 over HDAC6 represents a reversed selectivity fingerprint compared to benzothiazole derivative 26, which shows marked HDAC6 preference (HDAC6 IC50 = 11 nM vs. HDAC1 IC50 < 150 nM) [3]. This differential isoform bias is encoded in the 3-methylbenzoyl-imino cap group of the target compound, which is structurally distinct from the cap groups of both 9b and compound 26.

HDAC1 Isoform Selectivity Benzothiazole

HDAC5 Counterscreening Data and Pan-HDAC Selectivity Profile Versus Class I/IIb Benzothiazole HDAC Inhibitors

The target compound shows negligible inhibition of human HDAC5, with a Ki greater than 50 µM (>50,000 nM) [1]. This stark inactivity against HDAC5 contrasts with benzothiazole-containing hydroxamic acids reported by Tung et al. (2011), which inhibited HDAC3 and HDAC4 at concentrations as low as 1 µg/mL and exhibited broad Class I/IIb cytotoxicity profiles [2]. The target compound’s selectivity window—HDAC1 (2.6 µM) and HDAC6 (5.4 µM) active, HDAC5 (>50 µM) inactive—is consistent with an acetamido-imino chemotype that disfavors Class IIa HDAC engagement, a property not shared by most benzothiazole-derived pan-HDAC inhibitors.

HDAC5 Selectivity Counterscreening

Structural Differentiation: Acetamido-Imino Benzothiazole Chemotype Versus 2-(Benzothiazolylthio)acetamide and 2-Aminobenzothiazole Scaffolds

The target compound features a 2-imino linkage with a 3-methylbenzoyl substituent, combined with a 6-acetamido group and an N-3 methyl acetate tail, creating a chemotype that is structurally distinct from two major classes of bioactive benzothiazoles: (i) 2-(benzothiazolylthio)acetamide CCR3 antagonists, which employ a thioether linker and lack the 6-acetamido and N-3 acetate functionalities [1]; and (ii) 2-aminobenzothiazole/2-iminobenzothiazoline derivatives, which typically bear alkyl or heterocyclic substituents at the 3-position without the methyl acetate moiety [2]. No other benzothiazole derivative in BindingDB or ChEMBL simultaneously carries the 6-acetamido, 2-(3-methylbenzoyl)imino, and N-3 methyl acetate combination, rendering this compound a structurally unique entry point for scaffold-hopping and intellectual property generation [3].

Chemotype Scaffold Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate Based on Quantitative Differentiation Evidence


HDAC1-Biased Chemical Probe Development for Hematological Malignancy Target Validation

With an HDAC1 Kd of 2.6 µM and a ~2-fold selectivity over HDAC6, this compound serves as a starting scaffold for medicinal chemistry optimization aimed at enhancing HDAC1 selectivity. The micromolar affinity is suitable for cellular target engagement studies using techniques such as CETSA or BRET-based occupancy assays, where potent inhibition is not required but isoform discrimination is essential. Procurement is recommended for academic and biotech groups developing Class I-selective HDAC probes with non-hydroxamate zinc-binding modalities [1][2].

Scaffold-Hopping Library Design Around a Non-Hydroxamate Benzothiazole Chemotype

The unique 6-acetamido / 2-(3-methylbenzoyl)imino / N-3 methyl acetate triad provides a structurally novel core for generating focused libraries aimed at epigenetic targets beyond HDACs. The absence of a hydroxamic acid ZBG eliminates the metabolic liability and mutagenicity concerns associated with hydroxamates, making this scaffold particularly attractive for hit-to-lead campaigns where pharmacokinetic developability is prioritized. Compound procurement is indicated for CROs and pharma discovery units seeking fresh IP position in the benzothiazole epigenetic space [3].

HDAC5 Counterscreening Reference Standard for Class IIa Selectivity Profiling Panels

The compound's negligible HDAC5 activity (Ki > 50 µM) makes it a useful reference standard in HDAC isoform selectivity panels, particularly for benchmarking whether newly synthesized HDAC inhibitors inadvertently engage Class IIa enzymes. Including this compound in a panel alongside pan-inhibitors like SAHA and HDAC6-selective tool compounds enables rapid categorization of inhibitor selectivity profiles [4].

Negative Control for HDAC6-Mediated Tubulin Acetylation Assays

With an HDAC6 Kd of 5.4 µM—approximately 56-fold weaker than potent benzothiazole HDAC6 inhibitors such as compound 9b (IC50 = 95.9 nM)—this compound can serve as a structurally matched negative control in cell-based tubulin acetylation assays. Its weak HDAC6 engagement at physiologically relevant concentrations (<10 µM) ensures minimal tubulin hyperacetylation, providing a clean baseline for evaluating more potent HDAC6 inhibitors [5][6].

Quote Request

Request a Quote for Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.